molecular formula C18H13FN4OS B10939694 3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10939694
M. Wt: 352.4 g/mol
InChI Key: OGYVMAMYEIXUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorobenzyl group and the pyrazolyl moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-fluorobenzyl bromide under basic conditions.

    Formation of the quinazolinone core: This can be accomplished through the cyclization of an anthranilic acid derivative with a suitable carbonyl compound.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent for targeting specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the pyrazolyl moiety contribute to its binding affinity and selectivity. The compound may inhibit the activity of specific enzymes by binding to their active sites or modulate the activity of receptors by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:

The uniqueness of 3-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanyl-4(3H)-quinazolinone lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H13FN4OS/c19-13-5-3-4-12(8-13)10-22-11-14(9-20-22)23-17(24)15-6-1-2-7-16(15)21-18(23)25/h1-9,11H,10H2,(H,21,25)

InChI Key

OGYVMAMYEIXUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN(N=C3)CC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.